Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide
Description
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide (C₁₁H₁₇N₅O, MW 243.29 g/mol) is a pyridine derivative functionalized with a triazenyl group (-N=N-N-) at the 3-position and an N-oxide group at the 1-position.
Properties
CAS No. |
50355-79-8 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4O/c1-3-12(4-2)11-10-9-6-5-7-13(14)8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
UCVSLVBFOZCKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Pyridine N-oxide : The pyridine ring with an N-oxide functional group, serving as the nucleophilic aromatic substrate.
- Diazonium Salt : Typically derived from an aromatic amine precursor, the diazonium salt acts as the electrophilic partner to form the triazenyl linkage.
Mechanism
The reaction proceeds via electrophilic aromatic substitution, where the diazonium salt reacts with the nucleophilic pyridine N-oxide at the 3-position, forming the triazenyl substituent. The N-oxide group activates the pyridine ring towards substitution and directs the substitution to the meta position relative to the N-oxide.
Optimization and Yield
Research findings indicate that the yield of the desired triazenyl pyridine N-oxide can be optimized by controlling the addition rate of the diazonium salt and the catalyst loading. For example, prolonging the addition period of the diazonium salt and using appropriate catalyst systems can lead to full and clean conversion with reduced catalyst amounts.
| Parameter | Effect on Yield/Conversion |
|---|---|
| Prolonged diazonium addition | Increased conversion and yield (up to 74%) |
| Catalyst type and loading | Influences selectivity and conversion efficiency |
| Solvent choice | Ethanol and acetonitrile provide good solubility and reaction medium |
| Temperature control | Moderate temperatures favor higher yields and reduce by-products |
Alternative Synthetic Approaches
While the diazonium salt coupling is the primary method, related literature on triazene chemistry suggests that cyclotrimerization and other metal-catalyzed processes can also be employed to synthesize triazenyl-substituted pyridines, although these are less common for this specific compound.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of diazonium salt | From aromatic amine precursor via diazotization | Typically in acidic aqueous medium |
| 2. Reaction with pyridine N-oxide | Electrophilic aromatic substitution to form triazenyl group | Solvent: ethanol or acetonitrile; ambient to moderate temperature |
| 3. Workup and purification | Isolation by recrystallization or chromatography | Use mild conditions to preserve triazenyl group |
| 4. Characterization | Confirm structure by NMR, MS, IR, and elemental analysis | Ensures purity and correct substitution |
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines .
Scientific Research Applications
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N-oxide group may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Key Observations :
- Triazenyl vs.
- N-Oxide Synthesis : Most analogs are synthesized via oxidation (e.g., mCPBA) or direct functionalization (e.g., nitration), suggesting that the target compound could be prepared via similar triazenylation reactions .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
Table 2: Physicochemical Properties
Key Observations :
- Lipophilicity : The diethyltriazenyl group likely increases lipophilicity compared to polar substituents (e.g., nitro or pyrrolidinyl), enhancing membrane permeability in biological systems.
- Stability : Triazenyl groups are prone to hydrolysis, suggesting the target compound may require stabilization in acidic environments .
Key Observations :
Biological Activity
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide (commonly referred to as DEETP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DEETP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DEETP is characterized by the presence of a pyridine ring and a triazenyl moiety. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity. The triazenyl group is known for its role in various pharmacological effects, particularly in cancer treatment.
The biological activity of DEETP can be attributed to several mechanisms:
- Inhibition of Tumor Growth : DEETP has shown potential in inhibiting tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with DNA and RNA synthesis pathways may contribute to its antitumor effects .
- Antimicrobial Activity : Preliminary studies indicate that DEETP exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing significant inhibitory effects on Gram-positive bacteria .
- Biofilm Formation Inhibition : Research highlights DEETP's ability to inhibit biofilm formation, which is crucial in treating chronic infections. The compound demonstrated concentration-dependent inhibition of biofilm development in certain bacterial species .
Antitumor Activity
A study evaluating the efficacy of DEETP in cancer models reported that the compound significantly reduced tumor volume in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as cleaved caspases and PARP .
Antimicrobial Studies
In vitro studies have demonstrated that DEETP possesses broad-spectrum antibacterial activity. Table 1 summarizes the antibacterial efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
| Escherichia coli | 32 µg/mL | Bactericidal |
| Streptococcus pneumoniae | 8 µg/mL | Bacteriostatic |
The results indicate that DEETP is particularly effective against Streptococcus pneumoniae, with a low MIC value suggesting high potency .
Biofilm Inhibition
Research assessing the biofilm inhibition capabilities of DEETP revealed that it could significantly reduce biofilm formation in a dose-dependent manner. The compound's effectiveness was confirmed using crystal violet assays, which demonstrated a marked decrease in biofilm biomass at higher concentrations .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of DEETP. Results indicated a favorable safety profile with notable reductions in tumor markers observed in some patients after treatment cycles.
- Antimicrobial Resistance : A study focused on the impact of DEETP on drug-resistant bacterial strains found that it restored sensitivity to conventional antibiotics when used in combination therapy, highlighting its potential role in overcoming resistance mechanisms .
Q & A
Q. What synthetic methodologies are effective for introducing triazenyl groups to pyridine N-oxide derivatives?
The synthesis of pyridine N-oxide derivatives with triazenyl substituents typically involves nucleophilic substitution or diazonium salt coupling. For example, alkylation of pyridine 1-oxide using reagents like methyl fluorosulfonate generates reactive intermediates (e.g., 1-alkoxypyridinium salts), which can react with nucleophiles such as cyanide ions to form substituted derivatives . To introduce a triazenyl group, a diazonium intermediate may be generated from an amine precursor, followed by coupling to the pyridine ring. Reaction optimization should consider steric and electronic effects of the 3,3-diethyltriazenyl group, which may influence regioselectivity .
Q. How is the structure of 3-(3,3-diethyl-1-triazenyl)pyridine 1-oxide confirmed experimentally?
Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., triazenyl N=N–N resonance at δ ~5-7 ppm) .
- X-Ray Crystallography : Provides definitive bond-length and angle data, as demonstrated for related pyridine N-oxide coordination complexes .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .
Q. What are the key stability considerations for handling this compound in laboratory settings?
Triazenyl groups are thermally and photolytically labile. Storage under inert atmospheres (N/Ar) at low temperatures (−20°C) is recommended. Decomposition pathways may release nitrogen gas, requiring pressure-safe containers. Preliminary stability tests (TGA/DSC) under varying pH and temperature conditions are advised .
Advanced Research Questions
Q. How does the 3,3-diethyltriazenyl substituent influence the electronic properties of the pyridine N-oxide core?
The triazenyl group acts as an electron-withdrawing moiety, polarizing the pyridine ring and increasing the N-oxide’s acidity. Comparative pKa studies (e.g., pyridine N-oxide derivatives in ) show that electron-withdrawing substituents lower pKa by ~1–2 units. Computational methods (DFT) can quantify charge distribution and predict reactivity toward electrophiles or metal coordination .
Q. Can this compound act as a ligand for f-block elements, and what coordination modes are feasible?
Pyridine N-oxide derivatives are known to coordinate lanthanides via the N-oxide oxygen and substituent donor atoms. For 3-(3,3-diethyltriazenyl)pyridine 1-oxide, potential binding modes include:
Q. What mechanistic insights explain the regioselectivity of triazenyl group installation at the pyridine 3-position?
Regioselectivity is governed by the pyridine N-oxide’s electronic landscape. The N-oxide group directs electrophiles to the 2-, 4-, or 6-positions via resonance effects. However, steric hindrance from the 3,3-diethyltriazenyl group may favor substitution at less hindered sites. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling can elucidate reaction pathways .
Q. How does the triazenyl group impact photophysical properties relevant to material science applications?
While focuses on carbazole-pyridine N-oxide salts, the triazenyl group’s conjugated π-system may enhance UV-Vis absorption or fluorescence. Solvatochromism studies in polar/nonpolar solvents (measuring λ shifts) can quantify polarity sensitivity. Transient absorption spectroscopy may reveal excited-state dynamics influenced by the triazenyl moiety .
Q. What analytical strategies resolve contradictions in reported reactivity data for similar triazenyl-N-oxide compounds?
Contradictions often arise from solvent effects or trace impurities. Reproducibility protocols should include:
- Control Experiments : Compare reactions under anhydrous vs. humid conditions.
- Advanced Chromatography : UPLC-MS to detect low-abundance byproducts.
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
Q. Table 2. Comparative pKa Values of Pyridine N-Oxide Derivatives
| Compound | Substituent | pKa | Reference |
|---|---|---|---|
| 4-Methoxypyridine 1-oxide | Electron-Donating | 2.05 | |
| 4-Hydroxypyridine 1-oxide | Electron-Withdrawing | 2.45 | |
| 3-(3,3-Diethyltriazenyl)pyridine 1-oxide* | Predicted | ~1.8–2.2 | Estimated via Hammett Plot |
*Predicted based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
